

NU6027: A Technical Guide to a Dual ATR and CDK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NU6027

Cat. No.: B1683909

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6027 is a potent, cell-permeable, pyrimidine-based small molecule that functions as a dual inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and Cyclin-Dependent Kinases (CDKs).^{[1][2][3]} Initially developed as a CDK inhibitor, **NU6027** has garnered significant interest for its ability to sensitize cancer cells to DNA-damaging agents through the inhibition of the ATR-Chk1 signaling pathway, a critical component of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of **NU6027**, tailored for researchers and professionals in drug development.

Core Characteristics and Properties

NU6027 is a synthetic compound with well-defined chemical and physical properties.

Property	Value	Reference
Chemical Name	2,6-diamino-4-cyclohexyl-methoxy-5-nitroso-pyrimidine	[2]
Molecular Formula	C ₁₁ H ₁₇ N ₅ O ₂	[1]
Molecular Weight	251.28 g/mol	[1]
CAS Number	220036-08-8	[1]
Appearance	Pale purple to purple solid	[1]
Solubility	Soluble in DMSO (10 mg/mL)	[2][3]

Mechanism of Action: Dual Inhibition of ATR and CDKs

NU6027 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[1][3]

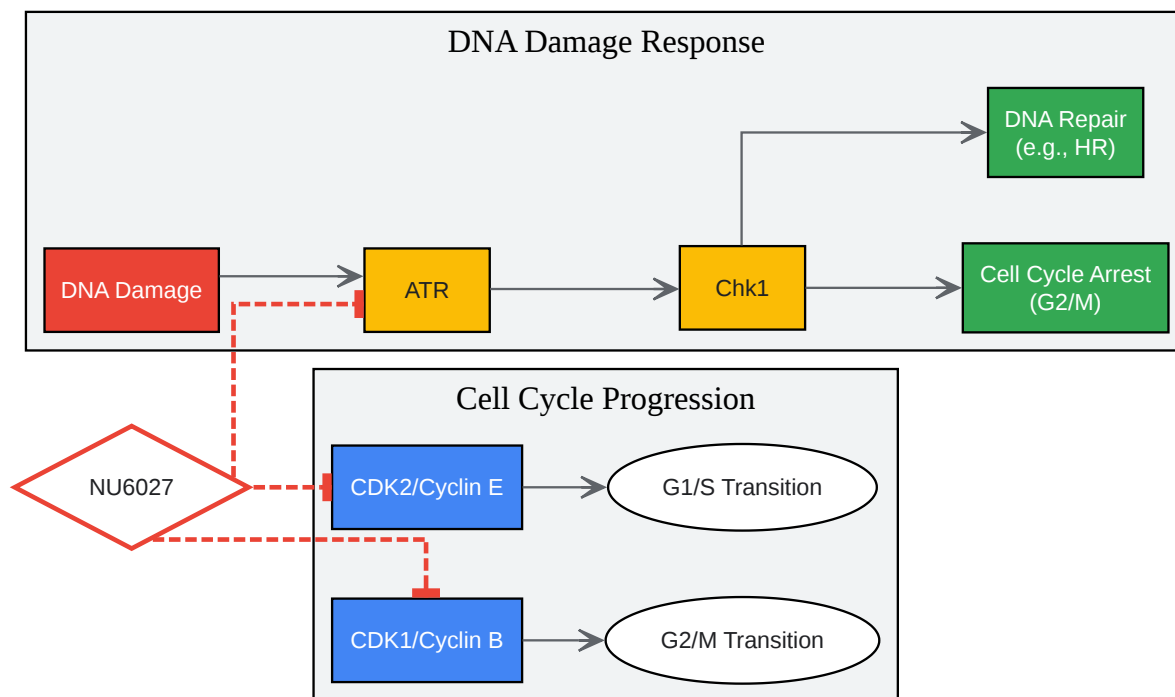
Inhibition of Cyclin-Dependent Kinases (CDKs)

NU6027 is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[1] Inhibition of these kinases leads to cell cycle arrest, primarily affecting the G1 to S phase transition.

Inhibition of ATR Kinase and the DNA Damage Response

A crucial aspect of **NU6027**'s mechanism of action is its inhibition of ATR kinase, a master regulator of the DNA damage response.[4] In response to DNA damage, ATR activates downstream effectors, such as Chk1, to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, **NU6027** prevents the activation of this signaling cascade, leading to the accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with existing DNA repair defects.[4]

Signaling Pathway of NU6027 Action



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Caption: Mechanism of action of **NU6027**.

Quantitative Data

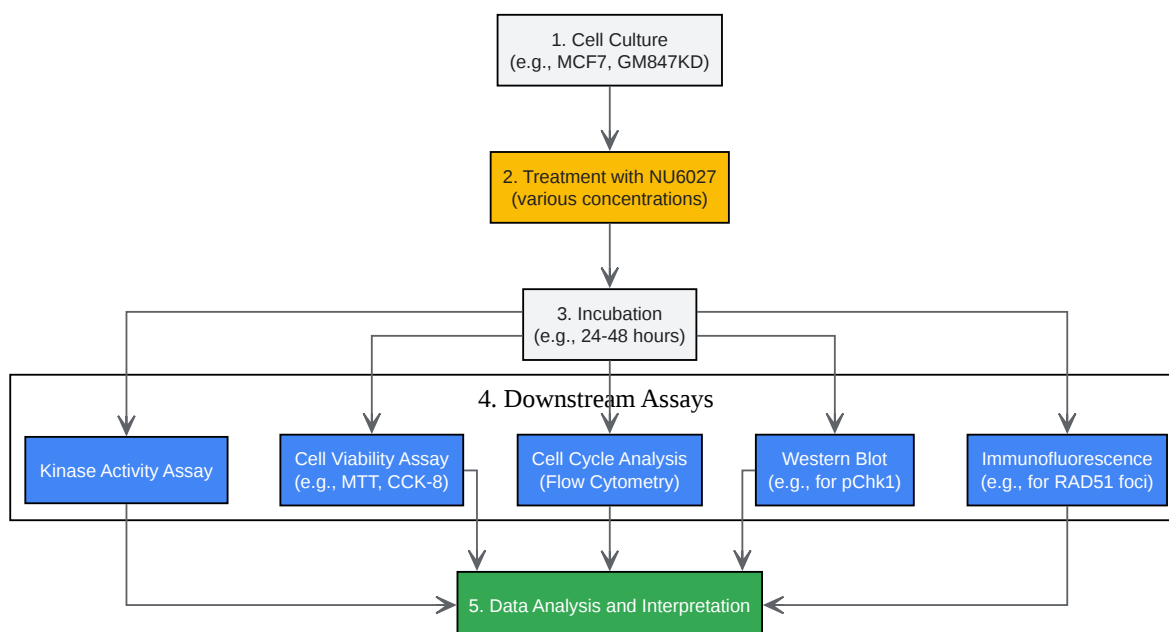
The inhibitory activity of **NU6027** has been quantified against its primary targets.

Target	Parameter	Value (μM)	Cell Line/System	Reference
CDK1	K _i	2.5	-	[1]
CDK2	K _i	1.3	-	[1]
ATR	K _i	0.4	-	
DNA-PK	K _i	2.2	-	
ATR	IC ₅₀	6.7	MCF7	[4]
ATR	IC ₅₀	2.8	GM847KD	
Human Tumor Cells	GI ₅₀ (mean)	10	-	

Experimental Protocols

Detailed methodologies for key experiments involving **NU6027** are provided below.

General Experimental Workflow



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Caption: A general workflow for experiments using **NU6027**.

In Vitro Kinase Assay (for CDK1/2)

This protocol outlines a method to determine the inhibitory effect of **NU6027** on CDK1 and CDK2 activity.

- Reagents and Materials:
 - Recombinant active CDK1/Cyclin B and CDK2/Cyclin E
 - Histone H1 (as substrate)
 - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

- ATP (with [γ - 32 P]ATP for radioactive detection)
- **NU6027** stock solution (in DMSO)
- Phosphocellulose paper
- Scintillation counter
- Procedure:
 - Prepare serial dilutions of **NU6027** in kinase assay buffer.
 - In a microcentrifuge tube, combine the kinase, Histone H1, and the diluted **NU6027** or vehicle (DMSO).
 - Pre-incubate the mixture at 30°C for 10 minutes.
 - Initiate the kinase reaction by adding ATP (containing [γ - 32 P]ATP).
 - Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
 - Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
 - Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - 32 P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of kinase inhibition at each **NU6027** concentration and determine the IC₅₀ value.

Cellular ATR Kinase Activity Assay (via Chk1 Phosphorylation)

This protocol describes how to measure the inhibition of ATR kinase activity in cells by assessing the phosphorylation of its downstream target, Chk1.

- Reagents and Materials:
 - Cell line of interest (e.g., MCF7)
 - Cell culture medium and supplements
 - **NU6027** stock solution (in DMSO)
 - DNA-damaging agent (e.g., Hydroxyurea or UV radiation)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Western blotting equipment
- Procedure:
 - Seed cells in culture plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **NU6027** or vehicle for 1-2 hours.
 - Induce DNA damage by treating the cells with a DNA-damaging agent for a specified time.
 - Wash the cells with ice-cold PBS and lyse them in lysis buffer.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-total Chk1 antibody for loading control.
- Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the total Chk1.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of **NU6027** on cell proliferation and viability.

- Reagents and Materials:
 - Cell line of interest
 - 96-well culture plates
 - **NU6027** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or acidic isopropanol)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate and allow them to attach.
 - Treat the cells with a range of **NU6027** concentrations.
 - Incubate the plate for the desired duration (e.g., 48-72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
 - Add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following **NU6027** treatment.

- Reagents and Materials:
 - Cell line of interest
 - **NU6027** stock solution (in DMSO)
 - PBS
 - 70% cold ethanol (for fixation)
 - Propidium Iodide (PI) staining solution (containing RNase A)
 - Flow cytometer
- Procedure:
 - Treat cultured cells with **NU6027** for a specified time.
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS.
 - Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

- Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
- Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of homologous recombination DNA repair.

- Reagents and Materials:
 - Cells grown on coverslips
 - **NU6027** stock solution (in DMSO)
 - DNA-damaging agent (e.g., cisplatin or IR)
 - Fixation solution (e.g., 4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
 - Blocking solution (e.g., 5% BSA in PBS)
 - Primary antibody: anti-RAD51
 - Fluorescently labeled secondary antibody
 - DAPI (for nuclear counterstaining)
 - Antifade mounting medium
 - Fluorescence microscope
- Procedure:
 - Treat cells grown on coverslips with **NU6027** and/or a DNA-damaging agent.

- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking solution.
- Incubate with the anti-RAD51 primary antibody.
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Conclusion

NU6027 is a valuable research tool for investigating the intricacies of the cell cycle and the DNA damage response. Its dual inhibitory activity against both CDKs and ATR makes it a compelling candidate for further investigation in cancer therapy, particularly in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted biological effects of this potent inhibitor.

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- To cite this document: BenchChem. [NU6027: A Technical Guide to a Dual ATR and CDK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683909#basic-characteristics-and-properties-of-nu6027>]

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